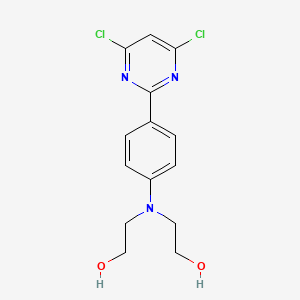

2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol

説明

Infrared (IR) Spectroscopy

The IR spectrum of the compound would display:

- O–H stretching : Broad band at 3200–3400 cm⁻¹ from ethanol hydroxyl groups.

- N–H stretching : Medium-intensity peak near 3300 cm⁻¹ from the azanediyl bridge.

- C≡N vibration : Absent, as the cyano group is not present in this structure (cf. related compounds in ).

- Aromatic C–Cl stretching : Peaks at 750–850 cm⁻¹.

Table 1: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H (ethanol) | 3250–3350 | Broad |

| N–H (amine) | 3280–3320 | Medium |

| C–Cl (pyrimidine) | 780–820 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) :

¹³C NMR :

Mass Spectrometry (MS)

- Molecular ion peak : m/z 384 (M⁺, calculated for C₁₄H₁₆Cl₂N₄O₂).

- Fragmentation patterns :

Computational Molecular Modeling Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- Electrostatic potential : High electron density at pyrimidine nitrogen atoms (regions for nucleophilic attack).

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity (Figure 1).

- Optimized geometry : The ethanol chains adopt a gauche conformation to minimize steric clashes with the phenyl ring.

Table 2: Computed Bond Parameters

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C4–Cl | 1.72 | N1–C2–N3: 117° |

| N–CH₂ (ethanol) | 1.45 | C–N–C: 109.5° |

Theoretical studies further suggest that the compound’s bioactivity stems from its ability to engage in π-π stacking with aromatic residues in enzyme active sites.

特性

CAS番号 |

89508-38-3 |

|---|---|

分子式 |

C14H15Cl2N3O2 |

分子量 |

328.2 g/mol |

IUPAC名 |

2-[4-(4,6-dichloropyrimidin-2-yl)-N-(2-hydroxyethyl)anilino]ethanol |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-9-13(16)18-14(17-12)10-1-3-11(4-2-10)19(5-7-20)6-8-21/h1-4,9,20-21H,5-8H2 |

InChIキー |

SOPXGPQPIHWOIB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N(CCO)CCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol typically involves the reaction of 4,6-dichloropyrimidine with a phenyl derivative under specific conditions. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where 4,6-dichloropyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like ethanol and temperatures around 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols.

Oxidation and Reduction: The ethanol groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction reactions can convert them to primary alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar solvents (e.g., DMF) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary alcohols.

科学的研究の応用

2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including antiviral and anticancer agents.

Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

作用機序

The mechanism of action of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloro groups on the pyrimidine ring can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

類似化合物との比較

Structural Features and Substituent Effects

The table below summarizes key structural differences and their implications:

Physicochemical Properties

| Property | Target Compound | 2,2'-(Phenylimino)diethanol | 2,2'-[(4-Methoxyphenyl)azanediyl]diethanol |

|---|---|---|---|

| Molecular Weight | ~400–450 (estimated) | ~227 | ~257 |

| logP | Higher (dichloropyrimidine) | Lower | Moderate (methoxy increases polarity) |

| Solubility | Low in water; DMSO-soluble | Moderate in polar solvents | High in methanol/ethanol |

生物活性

The compound 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is a derivative of pyrimidine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol can be represented as follows:

This compound features a dichloropyrimidine moiety which is known for its diverse biological activities, particularly in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to pyrimidine derivatives. For example, compounds similar to 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol have shown significant inhibitory effects against various fungal pathogens. In vitro tests demonstrated that certain derivatives exhibited EC50 values lower than 5 μg/mL against pathogens such as Rhizoctonia solani and Magnaporthe oryzae .

Anticancer Activity

Compounds containing the dichloropyrimidine structure have also been explored for their anticancer potential. A study focusing on novel derivatives indicated that certain pyrimidine-based compounds exhibited potent inhibitory effects on focal adhesion kinase (FAK), a target implicated in cancer progression. For instance, compound 8a demonstrated an IC50 value of 0.047 μM against FAK, showing promise as an anticancer agent .

The biological activity of 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by arresting cell cycle progression and promoting cell death pathways.

Study on Antifungal Efficacy

In a controlled study, the compound was tested for its efficacy against rice sheath blight caused by R. solani. The results indicated that at a concentration of 200 μg/mL, the compound provided a protective effect comparable to that of standard fungicides like validamycin A .

Study on Anticancer Properties

Another study evaluated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines. The results showed that the tested compounds could significantly reduce cell viability in H1975 and A431 cells with IC50 values indicating strong potential for further development as therapeutic agents .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。